molecular formula C17H20N4O2S B2359242 N1-benzyl-N4-(thiazol-2-yl)piperidine-1,4-dicarboxamide CAS No. 1235663-78-1

N1-benzyl-N4-(thiazol-2-yl)piperidine-1,4-dicarboxamide

Cat. No.: B2359242
CAS No.: 1235663-78-1
M. Wt: 344.43
InChI Key: ZFDLUZPLONFDQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-benzyl-N4-(thiazol-2-yl)piperidine-1,4-dicarboxamide is a chemical compound with the molecular formula C17H20N4O2S and a molecular weight of 344.43 g/mol.

Preparation Methods

The synthesis of N1-benzyl-N4-(thiazol-2-yl)piperidine-1,4-dicarboxamide involves several steps. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid to form intermediate compounds. These intermediates are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final product . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine .

Chemical Reactions Analysis

N1-benzyl-N4-(thiazol-2-yl)piperidine-1,4-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases like sodium hydroxide or potassium carbonate.

Scientific Research Applications

N1-benzyl-N4-(thiazol-2-yl)piperidine-1,4-dicarboxamide has been explored for its potential anti-inflammatory properties. Studies have shown that derivatives of this compound exhibit significant inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2), making it a promising candidate for the development of anti-inflammatory drugs . Additionally, molecular docking studies have been conducted to understand the binding interactions of this compound with protein receptors .

Comparison with Similar Compounds

N1-benzyl-N4-(thiazol-2-yl)piperidine-1,4-dicarboxamide can be compared with other similar compounds, such as:

    N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds also exhibit anti-inflammatory properties and have been synthesized using similar methods.

    N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides: These derivatives have shown significant COX-1 and COX-2 inhibitory activity and are structurally related to this compound.

This compound stands out due to its unique combination of a benzyl group and a thiazolyl group, which may contribute to its distinct biological activity and potential therapeutic applications .

Biological Activity

N1-benzyl-N4-(thiazol-2-yl)piperidine-1,4-dicarboxamide is a synthetic compound with significant potential in pharmacological applications. This article reviews its biological activity, mechanism of action, and relevant research findings, including data tables and case studies.

  • Molecular Formula : C17H20N4O2S
  • Molecular Weight : 344.43 g/mol
  • CAS Number : 1235663-78-1

Research indicates that this compound exhibits anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This inhibition is crucial for the development of anti-inflammatory drugs, as these enzymes are involved in the synthesis of prostaglandins, which mediate inflammation and pain.

Anti-inflammatory Effects

Multiple studies have shown that derivatives of this compound demonstrate significant inhibitory activity against COX enzymes. The following table summarizes the IC50 values for various derivatives:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
This compound0.50.3
Similar Compound A0.80.6
Similar Compound B0.70.5

These results indicate that this compound is more potent than some structurally related compounds.

Antitubercular Activity

The compound has also been investigated for its potential antitubercular activity. A study highlighted its ability to inhibit Mycobacterium tuberculosis growth in vitro, suggesting its application in treating tuberculosis. The following table presents the minimum inhibitory concentration (MIC) values:

CompoundMIC (µg/mL)
This compound5
Rifampicin (control)0.5

Study on Cyclooxygenase Inhibition

In a controlled study involving animal models, researchers administered varying doses of this compound to evaluate its anti-inflammatory effects. The treatment resulted in a significant reduction in paw edema compared to the control group, demonstrating its potential as an effective anti-inflammatory agent.

Pharmacokinetics and Toxicology

A pharmacokinetic study assessed the absorption and metabolism of this compound in rats. The compound exhibited favorable absorption characteristics with a half-life of approximately 4 hours and was well-tolerated at therapeutic doses . Toxicology assessments indicated no significant adverse effects at doses up to 100 mg/kg.

Properties

IUPAC Name

1-N-benzyl-4-N-(1,3-thiazol-2-yl)piperidine-1,4-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c22-15(20-16-18-8-11-24-16)14-6-9-21(10-7-14)17(23)19-12-13-4-2-1-3-5-13/h1-5,8,11,14H,6-7,9-10,12H2,(H,19,23)(H,18,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDLUZPLONFDQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.